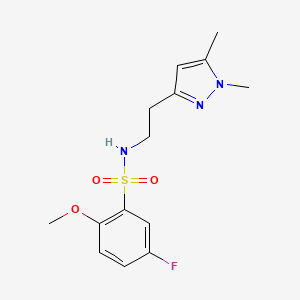
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C14H18FN3O3S and its molecular weight is 327.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and antibacterial properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Structural Characteristics
The compound features a sulfonamide group, which is often associated with various biological activities. The presence of a fluorine atom and a methoxy group further contributes to its pharmacological potential. The structural formula is represented as follows:
While detailed mechanisms specific to this compound are still under investigation, compounds with similar structures have been shown to exert their effects through several pathways:
- Inhibition of Tumor Growth : Similar compounds have demonstrated the ability to inhibit tumor growth in various cancer cell lines. This is often mediated through the modulation of cell cycle regulation and induction of apoptosis.
- Antibacterial Activity : The sulfonamide moiety is known for its antibacterial properties, which may involve interference with bacterial folate synthesis pathways .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cytotoxicity Assays : In vitro assays have indicated that this compound exhibits significant cytotoxic effects on various cancer cell lines. The IC50 values indicate that it is more effective than traditional chemotherapeutics in certain contexts .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | C6 glioma | 5.13 | Induces apoptosis |
| 5-Fluorouracil (reference) | C6 glioma | 8.34 | Standard chemotherapeutic |
Antibacterial Properties
The antibacterial efficacy of this compound has also been explored:
- Inhibition Studies : Preliminary studies suggest that this compound shows promising activity against both Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial metabolic pathways .
Case Studies
Several case studies have illustrated the effectiveness of similar compounds in clinical settings:
- Glioma Treatment : A study involving derivatives of pyrazole indicated that compounds similar to this compound induced significant apoptosis in glioma cells, suggesting potential therapeutic applications in treating brain tumors .
- Bacterial Infections : Research on related sulfonamides has demonstrated their effectiveness against resistant bacterial strains, highlighting their role as potential alternatives to existing antibiotics .
属性
IUPAC Name |
N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O3S/c1-10-8-12(17-18(10)2)6-7-16-22(19,20)14-9-11(15)4-5-13(14)21-3/h4-5,8-9,16H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINZMZUOXOKSMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNS(=O)(=O)C2=C(C=CC(=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














